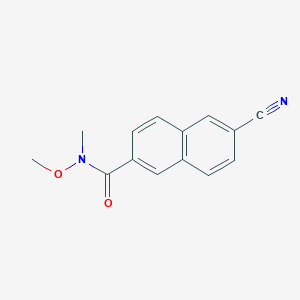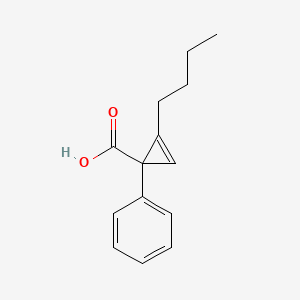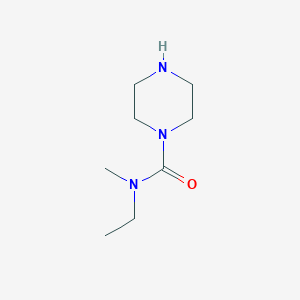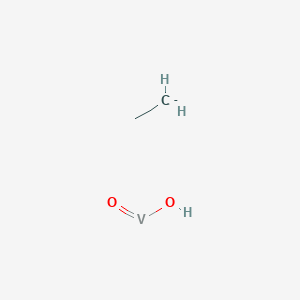
4-Pentenoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentenoyl fluoride is an organic compound with the molecular formula C5H7FO It is a fluorinated derivative of pentenoic acid, characterized by the presence of a fluorine atom attached to the carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Pentenoyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-pentenoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of fluorinating agents like DAST or SF4 is common, and the process may be optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Pentenoyl fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
4-Pentenoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives may be explored for potential biological activity, including enzyme inhibition or receptor binding studies.
Medicine: Fluorinated compounds are often investigated for their potential as pharmaceuticals, and this compound may serve as a precursor in drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-pentenoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The presence of the fluorine atom enhances its electrophilic character, making it more reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations, including the formation of carbon-fluorine bonds, which are of significant interest in medicinal chemistry and materials science.
Comparación Con Compuestos Similares
4-Pentenoic Acid: The non-fluorinated analog of 4-pentenoyl fluoride, which lacks the unique reactivity imparted by the fluorine atom.
4-Pentynoyl Fluoride: A similar compound with a triple bond, offering different reactivity and applications.
Fluorinated Carboxylic Acids: Other fluorinated carboxylic acids, such as trifluoroacetic acid, which share some reactivity characteristics but differ in structure and properties.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a double bond in its structure. This combination imparts distinct reactivity and potential applications that are not shared by its non-fluorinated or non-alkene analogs. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
719301-32-3 |
|---|---|
Fórmula molecular |
C5H7FO |
Peso molecular |
102.11 g/mol |
Nombre IUPAC |
pent-4-enoyl fluoride |
InChI |
InChI=1S/C5H7FO/c1-2-3-4-5(6)7/h2H,1,3-4H2 |
Clave InChI |
MGDUKFZZYXUQKC-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)








![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)

![Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-](/img/structure/B12531230.png)
![2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12531237.png)
